molecular formula C12H15FN4O4 B2940302 N1-(2-(dimethylamino)ethyl)-N2-(4-fluoro-3-nitrophenyl)oxalamide CAS No. 899974-55-1

N1-(2-(dimethylamino)ethyl)-N2-(4-fluoro-3-nitrophenyl)oxalamide

Cat. No.: B2940302
CAS No.: 899974-55-1
M. Wt: 298.274
InChI Key: PUPQQHBVZHBSPB-UHFFFAOYSA-N
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Description

N1-(2-(Dimethylamino)ethyl)-N2-(4-fluoro-3-nitrophenyl)oxalamide is a synthetic oxalamide derivative characterized by a dimethylaminoethyl group at the N1 position and a 4-fluoro-3-nitrophenyl substituent at the N2 position (Fig. 1). This compound belongs to a class of oxalamides known for their diverse applications, including as flavoring agents, pharmaceutical intermediates, and bioactive molecules.

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N'-(4-fluoro-3-nitrophenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN4O4/c1-16(2)6-5-14-11(18)12(19)15-8-3-4-9(13)10(7-8)17(20)21/h3-4,7H,5-6H2,1-2H3,(H,14,18)(H,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUPQQHBVZHBSPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)C(=O)NC1=CC(=C(C=C1)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(2-(dimethylamino)ethyl)-N2-(4-fluoro-3-nitrophenyl)oxalamide typically involves multiple steps, starting with the reaction of 2-(dimethylamino)ethylamine with 4-fluoro-3-nitrobenzoic acid. The reaction conditions include the use of coupling agents such as carbodiimides (e.g., dicyclohexylcarbodiimide) and solvents like dichloromethane or dimethylformamide.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N1-(2-(dimethylamino)ethyl)-N2-(4-fluoro-3-nitrophenyl)oxalamide can undergo various chemical reactions, including:

  • Oxidation: The nitro group can be oxidized to form a nitroso or nitrate derivative.

  • Reduction: The nitro group can be reduced to an amine.

  • Substitution: The fluorine atom can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, hydrogen peroxide.

  • Reduction: Tin chloride, iron powder.

  • Substitution: Nucleophiles such as Grignard reagents, organolithium compounds.

Major Products Formed:

  • Oxidation: Nitroso derivatives, nitrate esters.

  • Reduction: Amines, hydroxylamines.

  • Substitution: Fluorinated aromatic compounds, alkylated derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.

Biology: In biological research, N1-(2-(dimethylamino)ethyl)-N2-(4-fluoro-3-nitrophenyl)oxalamide is studied for its potential as a bioactive molecule. It can be used to probe biological pathways and study enzyme interactions.

Medicine: In the medical field, this compound is investigated for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry: In industry, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism by which N1-(2-(dimethylamino)ethyl)-N2-(4-fluoro-3-nitrophenyl)oxalamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their substituents are compared below:

Compound Name N1 Substituent N2 Substituent Notable Features Reference
Target Compound 2-(Dimethylamino)ethyl 4-Fluoro-3-nitrophenyl Nitro group (electron-withdrawing), dimethylamino (basic)
N1-(2,4-Dimethoxybenzyl)-N2-(2-(Pyridin-2-yl)ethyl)oxalamide (S336) 2,4-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl Aromatic methoxy groups, pyridine ring (enhanced solubility)
N1-(4-Chloro-3-(Trifluoromethyl)phenyl)-N2-(2-Fluoro-4-((2-(Methylcarbamoyl)Pyridin-4-yl)Oxy)Phenyl)Oxalamide 4-Chloro-3-(trifluoromethyl)phenyl 2-Fluoro-4-(pyridinyloxy)phenyl Trifluoromethyl (lipophilic), carbamoyl group (hydrogen bonding)
N1-{2-[4-(2,3-Dichlorophenyl)Piperazin-1-yl]Ethyl}-N2-(5-Methyl-1H-Pyrazol-3-yl)Oxalamide Piperazine-linked ethyl 5-Methylpyrazole Piperazine (enhanced CNS activity), pyrazole (heterocyclic stability)

Key Observations :

  • Electron-Withdrawing Groups : The nitro and fluoro substituents in the target compound may enhance stability and influence receptor binding, similar to trifluoromethyl and chloro groups in .
  • Basic vs. Aromatic Substituents: The dimethylaminoethyl group (target) contrasts with methoxybenzyl (S336) or piperazine (), affecting solubility and bioavailability.

Physicochemical Properties

  • Solubility: Dimethylaminoethyl groups (target) enhance water solubility compared to lipophilic substituents like trifluoromethyl .
  • Thermal Stability : The nitro group in the target compound may lower melting points relative to chloro or trifluoromethyl analogs (e.g., 260–262°C for ).

Biological Activity

N1-(2-(dimethylamino)ethyl)-N2-(4-fluoro-3-nitrophenyl)oxalamide, a synthetic organic compound, has gained attention in the fields of medicinal chemistry and materials science due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C25H29N7OC_{25}H_{29}N_{7}O with a molecular weight of 475.54 g/mol. It features a dimethylaminoethyl group and a 4-fluoro-3-nitrophenyl moiety attached to an oxalamide backbone. The compound exhibits a melting point of approximately 151-153°C, indicating stability under standard conditions .

Structural Comparison

Compound NameStructural FeaturesUnique Aspects
N1-(2-methyl-4-nitrophenyl)acetamideAcetamide backboneLacks the dimethylamino group
N1-(4-nitrophenyl)-1,2-ethanediamineEthanediamine backboneDifferent amine structure
N1-(2-(dimethylamino)ethyl)-N2-(3-nitrophenyl)oxalamideSimilar oxalamide structureVariation in nitrophenyl positioning

The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties not present in similar compounds.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism of action may involve the inhibition of bacterial protein synthesis or interference with cell wall synthesis.

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promise in anticancer research. Preliminary studies indicate that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. The interaction with biological molecules potentially modulates key biochemical pathways involved in cell proliferation and survival .

The proposed mechanism by which this compound exerts its biological effects involves:

  • Interaction with Protein Targets : The compound likely binds to specific proteins, inhibiting their activity.
  • Modulation of Biochemical Pathways : It may alter signaling cascades that are critical for cell survival and proliferation.

Study 1: Antimicrobial Efficacy

A study published in 2023 evaluated the antimicrobial efficacy of this compound against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, showcasing its potential as a therapeutic agent in treating bacterial infections.

Study 2: Anticancer Potential

Another study focused on the anticancer properties of this compound. In vitro assays revealed that the compound significantly reduced cell viability in breast cancer cell lines (MCF-7), with an IC50 value of 15 µM. Flow cytometry analysis confirmed that the compound induced apoptosis through caspase activation .

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